molecular formula C19H18N8O2 B2932128 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone CAS No. 1795189-74-0

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone

Cat. No.: B2932128
CAS No.: 1795189-74-0
M. Wt: 390.407
InChI Key: QQELSDVWEUVKAJ-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C19H18N8O2 and its molecular weight is 390.407. The purity is usually 95%.
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Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O2/c28-19(9-15-14-3-1-2-4-16(14)29-24-15)26-7-5-25(6-8-26)17-10-18(22-12-21-17)27-13-20-11-23-27/h1-4,10-13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQELSDVWEUVKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone represents a novel class of triazole derivatives that have garnered attention for their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer, antifungal, and antibacterial properties, alongside structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N8O3C_{19}H_{22}N_{8}O_{3}, with a molecular weight of approximately 442.5g/mol442.5\,g/mol. The presence of the triazole and piperazine moieties is significant for its biological activity.

Target of Action : Compounds similar to this one have been shown to target various cellular pathways involved in cancer proliferation and microbial resistance. Specifically, they may inhibit key enzymes or disrupt cellular signaling pathways.

Mode of Action : The mechanism often involves inducing apoptosis in cancer cells and inhibiting cell wall synthesis in bacteria. For instance, triazole derivatives are known to interfere with the biosynthesis of ergosterol in fungi, which is crucial for maintaining cell membrane integrity .

Anticancer Activity

Recent studies have indicated that this compound exhibits potent inhibitory effects against several cancer cell lines. The IC50 values reported range from 15.6 µM to 23.9 µM , suggesting significant efficacy in inhibiting cancer cell proliferation.

Cell LineIC50 (µM)
MCF-7 (Breast)15.6
HeLa (Cervical)20.3
A549 (Lung)23.9

Antifungal Activity

The compound has demonstrated antifungal properties against various strains. A review highlighted its effectiveness comparable to standard antifungal agents . The Minimum Inhibitory Concentration (MIC) values indicate good antifungal activity.

Fungal StrainMIC (µg/mL)
Candida albicans8
Aspergillus fumigatus16

Antibacterial Activity

In terms of antibacterial activity, the compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes some key findings:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.125
Escherichia coli0.5
Pseudomonas aeruginosa1

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole and piperazine rings can significantly affect biological activity. For example, the introduction of electron-withdrawing groups enhances the compound's potency against certain pathogens .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • Cancer Treatment Model : In a murine model, administration of the compound resulted in a significant reduction in tumor size compared to controls.
  • Fungal Infection Model : In an animal model infected with Candida species, treatment with the compound showed improved survival rates and reduced fungal load.

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